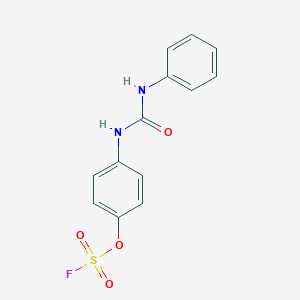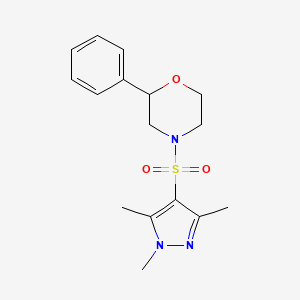![molecular formula C13H15NO2 B2582838 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287265-51-2](/img/structure/B2582838.png)
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid, also known as CPPene, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. CPPene is a derivative of the bicyclo[1.1.1]pentane ring system and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been found to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Advantages and Limitations for Lab Experiments
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid has various advantages and limitations for lab experiments. One advantage is that it has been found to have potential pharmacological activities in various scientific research applications. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation is that the mechanism of action of this compound is not fully understood. Additionally, this compound has been found to have low solubility in water, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid. One future direction is to further investigate the mechanism of action of this compound, in order to better understand its pharmacological activities. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections. Furthermore, studies could be conducted to investigate the potential of this compound as a drug delivery system, due to its stability and ease of synthesis.
Synthesis Methods
The synthesis of 2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves the reaction of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with glycine. The final product is obtained by hydrolysis of the resulting N-acyl derivative. The yield of this compound synthesis is approximately 50%.
Scientific Research Applications
2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid has been found to have potential pharmacological activities in various scientific research applications. It has been studied for its anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its anti-viral properties, as it has been found to inhibit the replication of certain viruses.
properties
IUPAC Name |
2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10(11(15)16)13-6-12(7-13,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSVTYAOHRUXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)
![2-Amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2582765.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6Ar,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2582773.png)


![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)